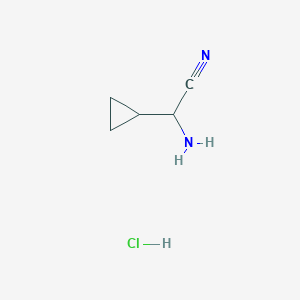

2-Amino-2-cyclopropylacetonitrile hydrochloride

描述

2-Amino-2-cyclopropylacetonitrile hydrochloride is a chemical compound with the molecular formula C5H9ClN2. It is a solid substance that is typically stored at refrigerator temperatures to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopropylacetonitrile hydrochloride involves the reaction of cyclopropylacetonitrile with ammonia in the presence of hydrochloric acid. The reaction conditions typically include a controlled temperature environment to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to handle the increased volume and ensure consistent quality .

化学反应分析

Types of Reactions

2-Amino-2-cyclopropylacetonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylacetonitrile derivatives, while reduction could produce cyclopropylamine derivatives .

科学研究应用

Medicinal Chemistry

Therapeutic Potential

The compound has been explored for its potential as an intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the development of leukotriene receptor antagonists, which are crucial for treating conditions such as asthma and allergic reactions. These antagonists work by inhibiting the cysteinyl leukotriene receptor, thus reducing inflammation and bronchoconstriction associated with respiratory conditions .

Synthesis of Derivatives

Research indicates that 2-amino-2-cyclopropylacetonitrile hydrochloride can be utilized to synthesize derivatives that exhibit anti-inflammatory properties. For instance, derivatives of cyclopropylacetic acid have been shown to possess significant bioactivity, making them suitable candidates for further pharmacological studies .

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. It serves as a substrate or inhibitor in assays designed to evaluate the activity of specific enzymes involved in metabolic pathways relevant to disease states . This application is particularly relevant in drug discovery processes where understanding enzyme interactions is critical.

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Amino-2-cyclopropylacetonitrile hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The exact pathways and targets are subjects of ongoing research, but it is known to interact with enzymes and receptors in biological systems .

相似化合物的比较

Similar Compounds

Cyclopropylamine: Similar in structure but lacks the nitrile group.

Cyclopropylacetonitrile: Similar but lacks the amino group.

2-Aminoacetonitrile: Similar but lacks the cyclopropyl group.

Uniqueness

2-Amino-2-cyclopropylacetonitrile hydrochloride is unique due to the presence of both the cyclopropyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

生物活性

2-Amino-2-cyclopropylacetonitrile hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C5H8ClN

- Molecular Weight : 133.57 g/mol

- CAS Number : 381241-00-5

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, particularly enzymes and receptors. Research indicates that it may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for therapeutic applications.

Key Interactions:

- Enzyme Inhibition : The compound has shown potential as a cathepsin inhibitor, which is significant for therapeutic strategies against diseases like cancer and certain infections .

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic benefits in treating neurodegenerative diseases.

Biological Activity

Numerous studies have evaluated the biological activity of this compound, highlighting its effects in various contexts.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For example, it has shown effectiveness against certain strains of bacteria and fungi, suggesting its potential use in developing new antimicrobial therapies.

Antiparasitic Activity

Research has indicated that this compound possesses antiparasitic activity. Notably, it has been studied for its efficacy against Leishmania species, which cause visceral leishmaniasis. In vivo studies in animal models have shown promising results regarding its ability to reduce parasite burden significantly .

Case Studies

- Study on Antiparasitic Effects :

-

Enzyme Inhibition Study :

- Another research focused on the compound's role as a cathepsin inhibitor. The study employed biochemical assays to measure enzyme activity in the presence of the compound, demonstrating a substantial inhibition rate compared to control groups. This finding supports the hypothesis that the compound can modulate critical metabolic pathways relevant to disease progression .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclopropylamine | Lacks nitrile group | Moderate neuroactivity |

| Cyclopropylacetonitrile | Lacks amino group | Limited antimicrobial activity |

| 2-Aminoacetonitrile | Lacks cyclopropyl group | Low potency against parasites |

| This compound | Contains both cyclopropyl and nitrile groups | Significant antimicrobial and antiparasitic activity |

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-Amino-2-cyclopropylacetonitrile hydrochloride, and how can reaction parameters be optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution or Strecker-type reactions. For example, cyclopropane carbonyl precursors react with ammonia under acidic conditions, followed by nitrile group introduction. Key optimizations include maintaining low temperatures (0–5°C) to suppress side reactions and using HCl for hydrochlorination. Purification via recrystallization from ethanol/ether mixtures improves yield and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers expect?

- Answer : Use ¹H NMR (cyclopropyl protons: δ 1.0–1.5 ppm), ¹³C NMR (nitrile carbon: δ 115–120 ppm), and IR (C≡N stretch: ~2240 cm⁻¹). ESI+ mass spectrometry should show [M+H]⁺ at m/z 139.05 (C₅H₈N₂·Cl). Cross-reference with CRC Handbook data for analogous nitriles .

Q. What chromatographic methods are suitable for purifying this compound?

- Answer : Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile/water + 0.1% TFA) is effective. A gradient of 5–50% acetonitrile over 20 minutes resolves impurities. Confirm purity via ≥95% HPLC peak area .

Q. What safety protocols are critical during handling?

- Answer : Use PPE (gloves, goggles) and work in a fume hood to mitigate HCl exposure. Neutralize spills with sodium bicarbonate. Dispose per 40 CFR Part 261 regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., InChI-derived properties) and experimental data?

- Answer : Validate using X-ray crystallography for structural confirmation and 2D NMR (COSY, HSQC) to clarify cyclopropane-induced electronic effects. Adjust density functional theory (DFT) models (e.g., B3LYP/6-31G*) to account for ring strain and solvation .

Q. What strategies improve the compound’s stability during long-term storage?

- Answer : Store under argon at -20°C in moisture-free containers. Lyophilize if aqueous solutions are unavoidable. Monitor degradation (e.g., nitrile hydrolysis) via periodic HPLC .

Q. How can structure-activity relationship (SAR) studies elucidate the cyclopropyl moiety’s role in biological activity?

- Answer : Synthesize analogs with substituents (methyl, ethyl, propyl) on the cyclopropane ring. Assess enzymatic inhibition (e.g., CYP450 assays) and correlate with steric/electronic parameters (LogP, Taft constants). Molecular docking predicts binding interactions .

Q. What experimental approaches elucidate the nitrile group’s reactivity under physiological conditions?

属性

IUPAC Name |

2-amino-2-cyclopropylacetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c6-3-5(7)4-1-2-4;/h4-5H,1-2,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKSATAZLNMPPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381241-00-5 | |

| Record name | 2-amino-2-cyclopropylacetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。